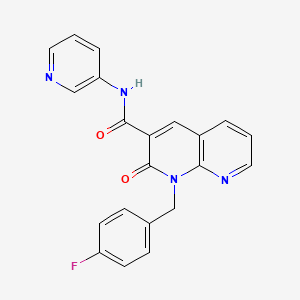

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 946208-55-5

Cat. No.: VC4333241

Molecular Formula: C21H15FN4O2

Molecular Weight: 374.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946208-55-5 |

|---|---|

| Molecular Formula | C21H15FN4O2 |

| Molecular Weight | 374.375 |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C21H15FN4O2/c22-16-7-5-14(6-8-16)13-26-19-15(3-1-10-24-19)11-18(21(26)28)20(27)25-17-4-2-9-23-12-17/h1-12H,13H2,(H,25,27) |

| Standard InChI Key | SGEIYNFHGQUXJG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CN=CC=C3)CC4=CC=C(C=C4)F |

Introduction

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The presence of fluorine and pyridine moieties in this compound enhances its biological activity and specificity.

Synthesis

The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key steps:

-

Precursor Preparation: The synthesis begins with the preparation of necessary precursors.

-

Amide Coupling: This step involves forming the carboxamide linkage.

-

Cyclization: The formation of the naphthyridine ring is crucial for achieving the desired structure.

Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial in optimizing yield and selectivity during synthesis.

Biological Activities and Applications

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits potential applications in medicinal chemistry due to its diverse structural features. It is a candidate for further investigation in drug design and development efforts aimed at treating infections or cancers. The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors, with data from binding assays providing insights into its efficacy against specific targets.

Anticancer Potential

Naphthyridine derivatives, including compounds similar to 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have shown significant anticancer potential. Research has highlighted their ability to inhibit cell proliferation and interfere with tubulin polymerization, which are critical processes in cancer cell growth .

Future Directions

Future studies should focus on optimizing the synthesis process, exploring its pharmacokinetic properties, and conducting in-depth biological assays to fully understand its therapeutic potential. Additionally, exploring its interactions with various biological targets could reveal new avenues for drug design and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume